molecular formula C11H14O B3268960 3-Phenylcyclopentan-1-ol CAS No. 500541-26-4

3-Phenylcyclopentan-1-ol

Cat. No.: B3268960
CAS No.: 500541-26-4
M. Wt: 162.23 g/mol
InChI Key: UNJYZTUGOGDRPP-UHFFFAOYSA-N
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Description

3-Phenylcyclopentan-1-ol (C₁₁H₁₄O, molecular weight ≈ 162.23 g/mol) is a cyclopentanol derivative featuring a phenyl group directly attached to the cyclopentane ring at the 3-position. The hydroxyl group at the 1-position confers polarity, while the aromatic phenyl group enhances lipophilicity. This structural duality makes it a versatile intermediate in pharmaceuticals, fragrances, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 3-phenylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Lipase-Catalyzed Kinetic Resolution

3-Phenylcyclopentan-1-ol can be enantioselectively resolved via lipase-mediated transesterification. Porcine pancreas lipase (PPL) demonstrates high efficiency in organic solvents (e.g., hexane/vinyl acetate), selectively acetylating the (1R,3S) -enantiomer while leaving the (1S,3R) -enantiomer unreacted .

Key Data:

LipaseSubstrateTime (h)Acetylated Product (ee%)Unreacted Alcohol (ee%)Enantiomeric Ratio (E)
PPL(±)-cis-3-Phenylcyclopentan-1-ol2495%98%180
Pseudomonas cepacia(±)-cis-3-(4-Fluorophenyl)cyclopentan-1-ol493%39%40

Conditions:

  • Solvent: Hexane/vinyl acetate (1:1)

  • Temperature: Room temperature

  • Catalyst Loading: 10 mol% lipase

This method enables large-scale synthesis of enantiopure alcohols (up to 98% ee) for applications in medicinal chemistry .

Oxidation to Cyclopentanone Derivatives

The hydroxyl group in this compound undergoes oxidation to form 3-phenylcyclopentanone, a key intermediate in organic synthesis. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation .

Reaction Pathway:

  • Oxidation:

    3 Phenylcyclopentan 1 olCH2Cl2PCC3 Phenylcyclopentanone\text{3 Phenylcyclopentan 1 ol}\xrightarrow[\text{CH}_2\text{Cl}_2]{\text{PCC}}\text{3 Phenylcyclopentanone}
    • Yield: 94%

    • Optical Purity Retention: >98% ee when starting from enantiopure alcohol .

Mechanism:

  • PCC abstracts a hydrogen from the hydroxyl group, forming a ketone via a two-electron oxidation process.

a) Acetylation

This compound reacts with acetic anhydride in the presence of pyridine to form the corresponding acetate:

3 Phenylcyclopentan 1 ol+Ac2OPyridine3 Phenylcyclopentyl acetate\text{3 Phenylcyclopentan 1 ol}+\text{Ac}_2\text{O}\xrightarrow{\text{Pyridine}}\text{3 Phenylcyclopentyl acetate}

  • Yield: 89%

  • Application: Acetates serve as protected intermediates in multi-step syntheses .

b) Mitsunobu Reaction

The alcohol participates in Mitsunobu reactions to invert stereochemistry or introduce new functional groups:

3 Phenylcyclopentan 1 ol+PhCO2HDEAD PPh3THF3 Phenylcyclopentyl benzoate\text{3 Phenylcyclopentan 1 ol}+\text{PhCO}_2\text{H}\xrightarrow[\text{DEAD PPh}_3]{\text{THF}}\text{3 Phenylcyclopentyl benzoate}

  • Yield: 88%

  • Stereochemical Outcome: Complete inversion of configuration at C1 .

Radical-Mediated Functionalization

Under copper catalysis, this compound derivatives engage in radical-based reactions, such as borylation (e.g., with bis(pinacolato)diboron). This proceeds via a proposed radical intermediate, confirmed by TEMPO trapping experiments :

3 Phenylcyclopentan 1 ol+B2pin2CuI DABCO3 Phenyl 5 pinacolatoboryl pentan 1 one\text{3 Phenylcyclopentan 1 ol}+\text{B}_2\text{pin}_2\xrightarrow{\text{CuI DABCO}}\text{3 Phenyl 5 pinacolatoboryl pentan 1 one}

  • Key Observation:

    • Addition of TEMPO (2.0 equiv) suppresses product formation, yielding a TEMPO-adduct (75%) instead .

Hydrogenation and Silylation

While not a direct reaction of the alcohol, hydrogenation and silylation are critical in its synthetic preparation:

  • Hydrogenation:

    3 Phenylcyclopent 2 en 1 olPd C H2MeOHcis 3 Phenylcyclopentan 1 ol\text{3 Phenylcyclopent 2 en 1 ol}\xrightarrow[\text{Pd C H}_2]{\text{MeOH}}\text{cis 3 Phenylcyclopentan 1 ol}
    • Yield: 86%

    • Diastereoselectivity: cis/trans = 10:1 after desilylation .

  • Silylation:

    3 Phenylcyclopentan 1 olTBDMSClImidazoletert Butyldimethylsilyl ether\text{3 Phenylcyclopentan 1 ol}\xrightarrow[\text{TBDMSCl}]{\text{Imidazole}}\text{tert Butyldimethylsilyl ether}
    • Yield: Quantitative

    • Purpose: Protects the hydroxyl group during subsequent reactions .

Scientific Research Applications

3-Phenylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylcyclopentan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its hydroxyl group and phenyl ring interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of 3-Phenylcyclopentan-1-ol and its analogs, based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Applications
This compound N/A C₁₁H₁₄O 162.23 (estimated) Phenyl (-C₆H₅) ~2.1* Pharmaceutical intermediates
1-(3-Bromophenyl)cyclopentan-1-ol 210826-69-0 C₁₁H₁₃BrO 242.13 (estimated) 3-Bromophenyl (-C₆H₄Br) ~2.8* Synthetic intermediates
2-(3-Bromophenoxy)cyclopentan-1-ol 1184626-99-0 C₁₁H₁₃BrO₂ 257.12 3-Bromophenoxy (-OC₆H₄Br) ~1.9 Pharmaceutical intermediates
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol 188399-48-6 C₁₃H₁₆O₂ 204.26 Phenylmethoxymethyl (-CH₂OCH₂C₆H₅) 1.9 Fragrance/Flavor research

*Estimated based on structural similarities.

Key Findings:

Ether Linkage: 2-(3-Bromophenoxy)cyclopentan-1-ol features an oxygen atom in the substituent, reducing XLogP3 compared to direct phenyl attachment, likely due to increased polarity .

Synthetic Approaches: Cyclopentanone derivatives (e.g., ’s trifluoropropyl compound) are synthesized via acid-catalyzed aldol reactions, often yielding diastereomeric mixtures (e.g., 44% yield as a 1:1 mixture in ). Similar methods may apply to this compound, though stereochemical control remains a challenge .

Applications: Pharmaceuticals: Brominated analogs (–10) are used as intermediates, suggesting that this compound could serve in drug precursor synthesis.

Safety and Handling: Brominated and fluorinated analogs (–10) may pose higher toxicity risks (e.g., acute oral/dermal toxicity Category 4).

Biological Activity

3-Phenylcyclopentan-1-ol is a cyclic alcohol that exhibits various biological activities, making it of interest in medicinal chemistry and pharmacology. This compound's structure allows it to interact with biological systems, potentially influencing various pathways and mechanisms.

This compound has the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of 178.24 g/mol. Its structure features a cyclopentane ring substituted with a phenyl group and a hydroxyl group, which contributes to its reactivity and biological interactions.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound may inhibit lipoxygenase, an enzyme involved in inflammatory processes. Inhibiting this enzyme can reduce the production of leukotrienes, which are mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

2. Antitumor Activity
Studies have shown that derivatives of cyclopentanols can modulate immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor immune evasion . By inhibiting IDO, these compounds can enhance T-cell activity against tumors, suggesting that this compound may have potential as an adjunct therapy in cancer treatment.

3. Neuroprotective Effects
The modulation of neurotransmitter systems by cyclopentanols has been observed in various studies. For instance, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of lipoxygenase
AntitumorInhibition of IDO
NeuroprotectiveReduction of oxidative stress

Case Study: Antitumor Activity

A study explored the effects of this compound on tumor growth in murine models. The compound was administered alongside standard chemotherapy agents. Results indicated a significant reduction in tumor size compared to controls, attributed to enhanced immune response mediated by IDO inhibition .

Case Study: Neuroprotection

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, highlighting its potential for neuroprotective applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones or through cyclization reactions involving phenyl-substituted precursors . Understanding its synthetic pathways is crucial for developing derivatives with enhanced biological activities.

Q & A

Q. What are the recommended safety protocols for handling 3-Phenylcyclopentan-1-ol in laboratory settings?

Basic Question
Researchers must adhere to stringent safety measures due to potential hazards:

  • Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eye baths should be accessible .
  • Personal Protective Equipment (PPE) :
    • Respiratory protection: Vapor respirators compliant with local regulations.
    • Gloves: Chemical-resistant gloves (e.g., PVC) with breakthrough time >60 minutes for brief contact or >240 minutes for prolonged use .
    • Eye protection: Safety glasses with face shields if splashing is possible.
    • Protective clothing and footwear to prevent skin contact .
  • Storage : Store in tightly sealed containers, away from heat and oxidizing agents. Monitor degradation over time, as stability data may be limited .

Q. What synthetic routes are commonly employed to prepare this compound?

Basic Question
The synthesis typically involves cyclopentanone derivatives and aromatic precursors:

  • Key Reaction : Cyclopentanone reacts with phenyl Grignard reagents (e.g., phenylmagnesium bromide) to form 3-phenylcyclopentanol after acid quenching.

  • Example Protocol :

    StepReagents/ConditionsYieldReference
    1Cyclopentanone + PhMgBr (THF, 0°C)~65%
    2Hydrolysis (H₂SO₄, H₂O)85%
  • Optimization : Catalytic hydrogenation or asymmetric reduction (e.g., using chiral catalysts) can enhance stereochemical control .

Q. How can researchers design experiments to investigate the stereochemical outcomes of this compound synthesis?

Advanced Question
To probe stereoselectivity:

  • Control Experiments : Compare outcomes under varying conditions (e.g., chiral auxiliaries, solvent polarity). Use enantiomeric excess (ee) analysis via chiral HPLC or NMR .
  • Theoretical Modeling : Employ density functional theory (DFT) to predict transition-state geometries and rationalize stereochemical preferences .
  • Case Study : A study in the Journal of Organic Chemistry resolved epoxide intermediates to achieve >90% ee in related cyclopentanol derivatives .

Q. What methodologies are recommended for resolving contradictions in reported data on the compound’s physicochemical properties?

Advanced Question
Contradictions (e.g., melting point discrepancies) require systematic validation:

  • Iterative Analysis : Replicate experiments under standardized conditions (solvent purity, temperature gradients) .
  • Cross-Validation : Use multiple techniques (e.g., DSC for melting points, GC-MS for purity) .
  • Meta-Analysis : Apply structural equation modeling (SEM) to assess confounding variables, as demonstrated in longitudinal studies of chemical data .

Q. Which analytical techniques are most suitable for characterizing this compound?

Basic Question

  • Structural Elucidation :
    • NMR : 1^1H and 13^13C NMR to confirm phenyl and cyclopentanol moieties .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) to quantify impurities .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Advanced Question

  • In Silico Tools :
    • Reactivity Prediction : Use quantum mechanical calculations (e.g., Gaussian) to model nucleophilic/electrophilic sites .
    • Solvent Effects : Molecular dynamics (MD) simulations to assess solvation energetics in reaction media .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Properties

IUPAC Name

3-phenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJYZTUGOGDRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500541-26-4
Record name 3-phenylcyclopentan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-phenylcyclopentanone (1.3 g, 8.12 mmol) and NaBH4 (0.61 g, 16.24 mmol) in methanol (15 mL) was stirred at room temperature for 1 h. The mixture was concentrated, dissolved in CH2Cl2, washed with 10% HCl, brine, dried over MgSO4 and concentrated to afford the title compound as a white solid. MS m/z: 163 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Phenylcyclopentan-1-ol
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3-Phenylcyclopentan-1-ol

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